molecular formula C16H12Cl2O2 B3167250 (2E)-1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 918495-89-3

(2E)-1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B3167250
CAS RN: 918495-89-3
M. Wt: 307.2 g/mol
InChI Key: ZMEDBKYDRYWFLR-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. It is a yellow crystalline solid that is widely used in scientific research due to its unique properties. In

Scientific Research Applications

Crystallographic and Molecular Structure Analysis

  • The geometric parameters of a closely related compound were analyzed, revealing the trans configuration of the central double bond and insights into the crystal structure, including hydrogen bonding and π-π stacking interactions between benzene rings (Yathirajan et al., 2007).
  • Another study characterized a similar compound using spectroscopic and X-ray diffraction techniques, offering insights into molecular geometry, vibrational frequencies, and antimicrobial activity (Sadgir et al., 2020).

Vibrational Frequency and Molecular Geometry Studies

  • Research on (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a compound with a similar structure, detailed its synthesis, crystal structure, and vibrational wavenumbers using HF and DFT methods. This study also explored the molecule's stability, charge transfer, and hyperpolarizability (Mary et al., 2015).

Optical Nonlinearity and Potential Applications

  • A study on chalcone derivatives closely related to (2E)-1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one focused on their third-order optical nonlinearity, revealing potential for applications in optical limiting and other opto-electronic materials. The research combined experimental and theoretical DFT studies for a comprehensive understanding of these properties (Shetty et al., 2017).

Hirshfeld Surface Analysis for Intermolecular Interactions

  • Hirshfeld surface analysis was conducted on chalcone derivatives to quantify intermolecular interactions, providing a deeper understanding of the structural aspects of these compounds. This study is significant for understanding the molecular interactions that may influence the physical properties and potential applications of these molecules (Salian et al., 2018).

Antimicrobial Activity

  • The antimicrobial activity of similar compounds was assessed, indicating moderate activity against selected pathogens. This research suggests potential therapeutic applications of these molecules in combating microbial infections (Sadgir et al., 2020).

properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-10H,1H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEDBKYDRYWFLR-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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